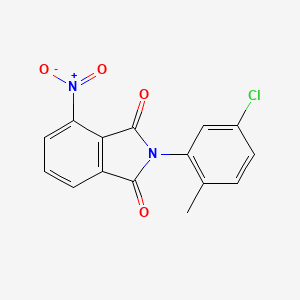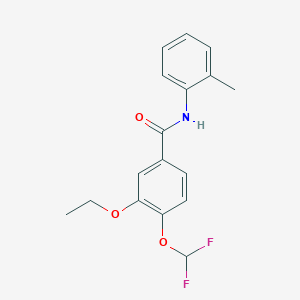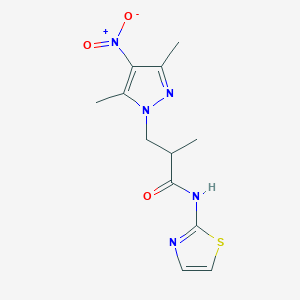
2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a chloro-substituted methylphenyl group and a nitro-substituted isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the nitration of 5-chloro-2-methylbenzoic acid to introduce the nitro group. This is followed by cyclization with phthalic anhydride under acidic conditions to form the isoindole-dione structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution of the chloro group can produce a variety of substituted isoindole-dione compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. These compounds may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and high-performance materials.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione and its derivatives involves interaction with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and chloro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione:
2-(5-chloro-2-methylphenyl)-4-amino-1H-isoindole-1,3(2H)-dione: The amino group provides different chemical properties and biological activities compared to the nitro group.
2-(5-chloro-2-methylphenyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione: The hydroxy group introduces additional hydrogen bonding capabilities, affecting solubility and reactivity.
Uniqueness
The presence of both the nitro and chloro groups in 2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione makes it unique among similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C15H9ClN2O4 |
|---|---|
Molecular Weight |
316.69 g/mol |
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9ClN2O4/c1-8-5-6-9(16)7-12(8)17-14(19)10-3-2-4-11(18(21)22)13(10)15(17)20/h2-7H,1H3 |
InChI Key |
VSTJYSGVYVDMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10958231.png)
![2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10958236.png)
![5-{[3-(Ethoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10958239.png)
![1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10958240.png)
![2-{[4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10958244.png)
![(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B10958260.png)
![3-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10958264.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10958267.png)
![4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10958270.png)
![(3E)-N-(2,4-dimethylphenyl)-3-{2-[(2E)-2-methyl-3-phenylprop-2-enoyl]hydrazinylidene}butanamide](/img/structure/B10958277.png)

![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine](/img/structure/B10958291.png)

![1-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B10958311.png)
